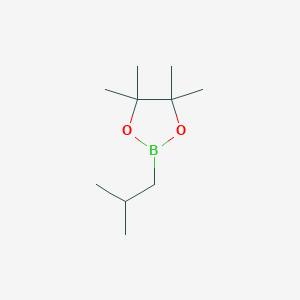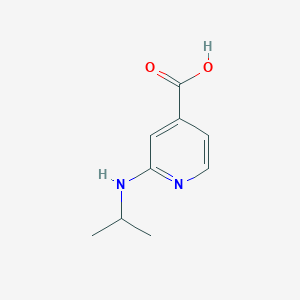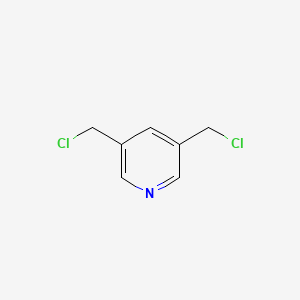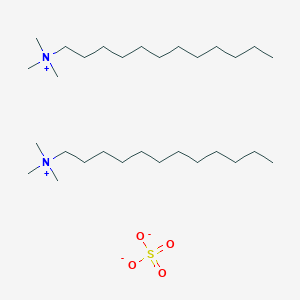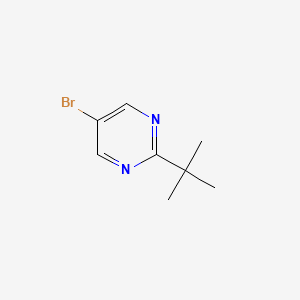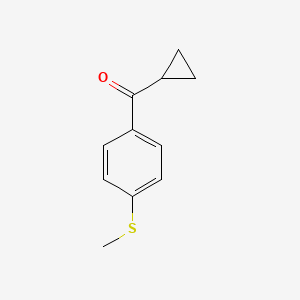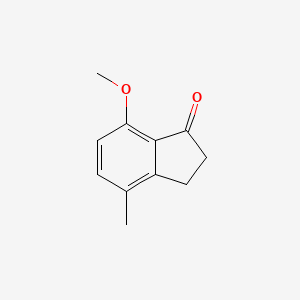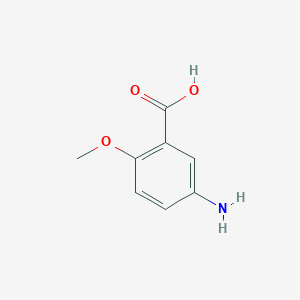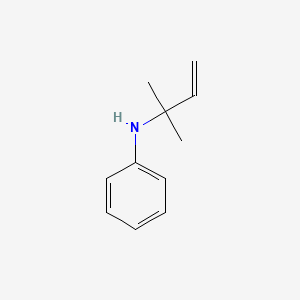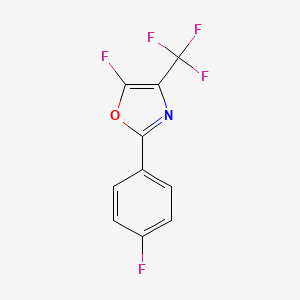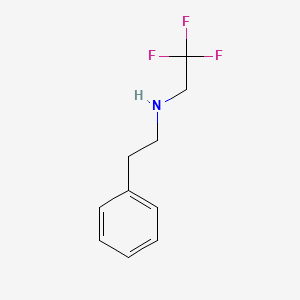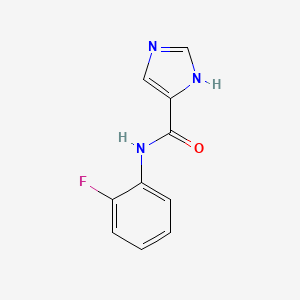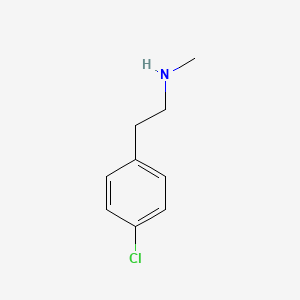
(2-氟-5-硝基苯基)肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-5-nitrophenyl)hydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine functional group
科学研究应用
(2-Fluoro-5-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrophenyl)hydrazine typically involves the reaction of 2-fluoro-5-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: While specific industrial production methods for (2-Fluoro-5-nitrophenyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: (2-Fluoro-5-nitrophenyl)hydrazine can undergo reduction reactions, where the nitro group is reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Condensation: It can form hydrazones through condensation reactions with carbonyl compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products:
Reduction: The major product is (2-Fluoro-5-aminophenyl)hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones are the primary products.
作用机制
The mechanism of action of (2-Fluoro-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes or receptors that contain carbonyl groups, thereby influencing biological pathways.
相似化合物的比较
(2-Fluoro-5-nitrophenyl)isocyanate: Similar in structure but contains an isocyanate group instead of a hydrazine group.
(2-Fluoro-5-aminophenyl)hydrazine: The reduced form of (2-Fluoro-5-nitrophenyl)hydrazine.
(2-Fluoro-5-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a hydrazine group.
Uniqueness: (2-Fluoro-5-nitrophenyl)hydrazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The hydrazine group further enhances its versatility in forming various derivatives and interacting with biological targets.
属性
IUPAC Name |
(2-fluoro-5-nitrophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNVJCVEVNNBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551191 |
Source


|
| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106133-89-5 |
Source


|
| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)
